molecular formula C12H3Br5O B018238 1,2,3,7,8-Pentabromodibenzofuran CAS No. 107555-93-1

1,2,3,7,8-Pentabromodibenzofuran

Cat. No. B018238
M. Wt: 562.7 g/mol
InChI Key: QMKPILUKNSMQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,7,8-Pentabromodibenzofuran (PeBDF) is a compound that belongs to the family of Chlorinated dibenzofurans (CDFs). These are chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . PeBDF is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .


Molecular Structure Analysis

The molecular formula of PeBDF is C12H3Br5O . The InChI representation is InChI=1S/C12H3Br5O/c13-5-1-4-8(2-6(5)14)18-9-3-7(15)11(16)12(17)10(4)9/h1-3H . The Canonical SMILES representation is C1=C2C(=CC(=C1Br)Br)OC3=CC(=C(C(=C23)Br)Br)Br .

Scientific Research Applications

This compound is identified as a potent mouse teratogen, inducing cleft palate and hydronephrosis at doses below those at which overt maternal and embryo/fetal toxicity occurs (Birnbaum, Morrissey, & Harris, 1991). Additionally, its octanol-water partition coefficients are used to correlate with dermal absorption of polyhalogenated aromatic hydrocarbons (Jackson, Diliberto, & Birnbaum, 1993).

Polychlorinated dibenzofurans (PCDFs), which include 1,2,3,7,8-Pentabromodibenzofuran, can reduce hepatic I-compound levels in a structure-dependent manner, potentially affecting tumor promotion/carcinogenesis (Randerath et al., 1993). It also has a similar humoral immunity suppressing effect as polychlorinated dibenzo-p-dioxins and dibenzofurans (Frawley et al., 2014). Furthermore, this compound is noted for its inductive effect on hepatic enzymes and its acute toxicity in rats (Yoshihara et al., 1981).

There are also studies on its sequestration in hepatic tissue, comparing it to other toxic compounds like TCDD (DeVito et al., 1998), and its role as a potential anti-estrogen agent in breast cancer treatments (Li et al., 2013).

Further research includes its identification as a toxic environmental contaminant (Brewster & Birnbaum, 1988) and its use as a radioligand for the rat liver cytosolic aryl hydrocarbon receptor protein (Farrell, Safe, & Safe, 1987). Additionally, its metabolism in rats has been studied, with hydroxylation being a major reaction (Kuroki, Haraguchi, & Masuda, 1990), and its role in reducing liver hypertrophy and atrophy of the thymus when treated with activated charcoal beads (Yoshimura et al., 1986).

Future Directions

Given the potential harmful effects of PeBDF and similar compounds, further studies are needed to assess their risk, especially in the context of environmental pollution . Additionally, more research is needed to fully understand the physical and chemical properties of PeBDF.

properties

IUPAC Name

1,2,3,7,8-pentabromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Br5O/c13-5-1-4-8(2-6(5)14)18-9-3-7(15)11(16)12(17)10(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKPILUKNSMQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)OC3=CC(=C(C(=C23)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869478
Record name 1,2,3,7,8-Pentabromodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,7,8-Pentabromodibenzofuran

CAS RN

107555-93-1
Record name 1,2,3,7,8-Pentabromodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107555-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,7,8-Pentabromodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107555931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,7,8-Pentabromodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,7,8-PENTABROMODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25VK3J89H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,7,8-Pentabromodibenzofuran
Reactant of Route 2
Reactant of Route 2
1,2,3,7,8-Pentabromodibenzofuran
Reactant of Route 3
Reactant of Route 3
1,2,3,7,8-Pentabromodibenzofuran
Reactant of Route 4
Reactant of Route 4
1,2,3,7,8-Pentabromodibenzofuran
Reactant of Route 5
Reactant of Route 5
1,2,3,7,8-Pentabromodibenzofuran
Reactant of Route 6
1,2,3,7,8-Pentabromodibenzofuran

Citations

For This Compound
37
Citations
LS Birnbaum, RE Morrissey, MW Harris - Toxicology and applied …, 1991 - Elsevier
Brominated flame retardants involved in many industrial uses contain polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) as contaminants. The levels of these …
Number of citations: 82 www.sciencedirect.com
R Luijk, HAJ Govers - Chemosphere, 1992 - Elsevier
The formation of polybrominated dibenzo-p-dioxins and -dibenzofurans (PBDDs and PBDFs) during pyrolysis of two polymer blends containing decabromobiphenyl and …
Number of citations: 75 www.sciencedirect.com
K Nakayama, NM Tue, N Fujioka, H Tokusumi… - Ecotoxicology and …, 2022 - Elsevier
World Health Organization toxic equivalency factors (WHO-TEFs) are recommended for risk management of brominated dioxins in aquatic environments because limited information is …
Number of citations: 2 www.sciencedirect.com
E Kimura, G Suzuki, N Uramaru… - Toxicology …, 2023 - academic.oup.com
Epidemiological and experimental studies indicate that maternal exposure to environmental pollutants impairs the cognitive and motor functions of offspring in humans and laboratory …
Number of citations: 5 academic.oup.com
R Frawley, M DeVito, NJ Walker… - Toxicological …, 2014 - academic.oup.com
The use of brominated flame retardants and incineration of bromine-containing materials has lead to an increase in polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) in …
Number of citations: 18 academic.oup.com
MW Hornung, EW Zabel, RE Peterson - Toxicology and applied …, 1996 - Elsevier
Use of fish-specific toxic equivalency factors (TEFs) to estimate the risk that exposure to polybrominated dibenzo-p-dioxins (PBDDs), dibenzofurans (PBDFs), and biphenyls (PBBs) …
Number of citations: 22 www.sciencedirect.com
KS Guruge, N Yamanaka, J Hasegawa, S Miyazaki - Toxicology letters, 2009 - Elsevier
This study investigates the dose-dependent expression of CYP1A1 and CYP1B1 in primary cultured bovine hepatocytes exposed to TCDD, several polybrominated dibenzo-p-dioxins …
Number of citations: 30 www.sciencedirect.com
DJ Brown, I Van Overmeire, L Goeyens, MS Denison… - Chemosphere, 2004 - Elsevier
Brominated flame-retardants (BFRs) are used as additives in plastics to decrease the rate of combustion of these materials, leading to greater consumer safety. As the use of plastics …
Number of citations: 98 www.sciencedirect.com
AK Venkatesan, RU Halden - Environmental Science & …, 2014 - ACS Publications
The World Health Organization recently proposed the inclusion of brominated congeners in addition to chlorinated congeners when computing the toxic equivalency (TEQ) of dioxin-like …
Number of citations: 41 pubs.acs.org
E Fattore, R Bagnati, A Colombo, R Fanelli, R Miniero… - Toxics, 2018 - mdpi.com
The present study shows the results of perfuorooctane sulfonate (PFOS), perfluorooctanoic acid (PFOA), brominated dioxins (PBDDs) and furans (PBDFs) measured in several marine …
Number of citations: 8 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.